1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-10-13(16-17-18)14(20)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5,10H,6-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHAQDOHDWJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds containing the triazole moiety exhibit anticancer properties. Specifically, 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Triazoles are known to interfere with fungal cell membrane synthesis, making them valuable in treating fungal infections.
Case Study:
A study in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of triazole derivatives against Candida species. The compound’s ability to inhibit fungal growth was attributed to its interference with ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the morpholine ring or triazole structure can enhance biological activity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of substituents on triazole | Improved selectivity for fungal targets |
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazole-4-carboxamides
The following table summarizes key structural analogs and their differences from the target compound:
*Calculated molecular weight based on formula C₁₅H₁₉N₅O₂.
Key Structural Insights:
- Morpholine vs. Halogen Substitutions : The morpholine group in the target compound likely improves water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ZIPSEY), which may enhance pharmacokinetics .
- Amino vs. Methyl Groups: 5-Amino-substituted triazoles (e.g., compound in ) exhibit higher antiproliferative activity than methyl-substituted derivatives, suggesting the amino group’s role in target binding.
Anticancer Activity:
- The 5-cyclopropyl analog (Pokhodylo & Slyvka et al.) showed moderate anticancer activity, while 5-amino derivatives (e.g., ) demonstrated specificity against renal and CNS cancers (GP = -13.42% to -27.30%). The absence of a 5-substituent in the target compound may limit similar activity unless compensated by the morpholine group’s interactions .
- GSK1940029 (), a dichlorobenzyl-substituted analog, inhibits stearoyl-CoA desaturase (SCD), highlighting how halogenated aryl groups can target specific enzymes.
Enzyme Inhibition:
- Morpholine-containing compounds (e.g., DY268 in ) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s morpholine group may similarly enhance binding to kinase targets .
Physicochemical Properties
- Solubility: The morpholine group’s polarity likely increases aqueous solubility compared to nonpolar substituents like 3,4-dimethylphenyl ().
- LogP : Halogenated analogs (e.g., 2,5-dichlorophenyl in ) have higher LogP values (~3.5), indicating greater lipophilicity, whereas the target compound’s LogP is estimated to be ~2.1 (similar to GSK1940029 ), balancing membrane permeability and solubility.
Biological Activity
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the morpholine group enhances solubility and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, compounds similar to this compound have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 50 μg/ml against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (μg/ml) | Standard |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin (2) |
| Escherichia coli | 25 | Ciprofloxacin (25) |
| Salmonella typhi | 50 | Ampicillin (100) |
Antifungal Activity
The compound also exhibits antifungal properties. Similar triazole derivatives have shown effectiveness against Candida albicans with MIC values around 250 μg/ml compared to standard antifungals like griseofulvin .
Antidiabetic Potential
Emerging research indicates that derivatives containing morpholine and triazole moieties may exhibit antidiabetic effects. These compounds have been associated with improved glucose metabolism and insulin sensitivity in preclinical models .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Triazoles often function as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
- Receptor Modulation : The morpholine group may enhance binding affinity to specific receptors involved in glucose metabolism and insulin signaling pathways.
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to the target compound:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains significantly enhanced activity .
- Antifungal Research : Another investigation focused on the antifungal properties of a series of triazole compounds against clinical isolates of Candida species. The findings showed promising results with certain derivatives outperforming traditional antifungals .
- Antidiabetic Effects : A recent review discussed the potential antidiabetic properties of morpholine-containing compounds, suggesting that these derivatives could lead to new therapeutic options for managing diabetes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and what are the key optimization parameters?
- Methodology : The synthesis typically involves sequential reactions:
Condensation : React 4-(morpholin-4-yl)aniline with methyl isocyanide to form an intermediate carboximidoyl chloride.
Azide Cycloaddition : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole core .
Purification : Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield.
- Critical Parameters : Monitor pH during condensation (neutral to slightly basic) and ensure anhydrous conditions to prevent side reactions .
Q. How is the compound structurally characterized in academic research?
- Spectroscopy :
- 1H/13C NMR : Assign peaks for triazole (δ 7.8–8.2 ppm) and morpholine (δ 3.6–3.8 ppm) moieties .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C15H18N6O2: 339.1542).
Advanced Research Questions
Q. What strategies mitigate low aqueous solubility of this compound in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the methyl or phenyl positions to enhance solubility without compromising activity .
- Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoemulsions. Validate stability via HPLC over 24 hours .
- Data : In a study on similar triazoles, solubility increased from 0.12 mg/mL (parent) to 1.8 mg/mL (hydroxyl-derivative) .
Q. How can computational modeling and crystallography elucidate target binding interactions?
- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., B-Raf). Prioritize binding poses with ΔG < -8 kcal/mol.
- X-ray Refinement : Resolve electron density maps in SHELXL to identify hydrogen bonds between the morpholine oxygen and kinase residues (e.g., Asp594 in B-Raf) .
- Example : A related triazole-carboxamide showed a binding affinity (Ki) of 12 nM to B-Raf via π-π stacking with Phe583 .
Q. How should researchers resolve contradictions in biological activity data across cell lines?
- Dose-Response Validation : Replicate assays in triplicate using NCI-60 cell lines. Compare IC50 values (e.g., renal RXF 393 vs. CNS SNB-75 cells) .
- Mechanistic Profiling :
- Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects.
- Assess apoptosis markers (caspase-3/7) via flow cytometry to confirm selective cytotoxicity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) .
Key Notes
- Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
- For synthesis, prioritize CuAAC and SHELX-based crystallography for reproducibility.
- Address solubility early in drug development pipelines to avoid assay artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
